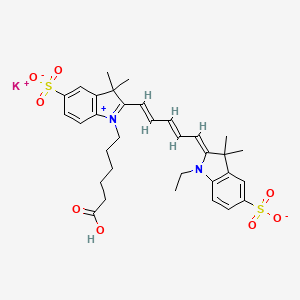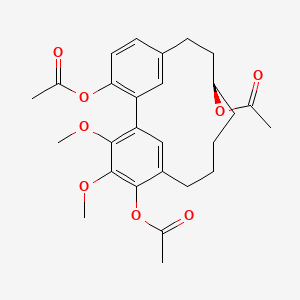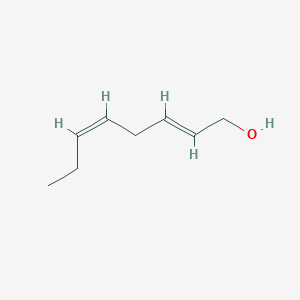![molecular formula C15H14F3NO2 B13420044 2H-Pyrano[3,2-g]quinolin-2-one, 9-ethyl-6,7,8,9-tetrahydro-4-(trifluoromethyl)- CAS No. 68975-49-5](/img/structure/B13420044.png)
2H-Pyrano[3,2-g]quinolin-2-one, 9-ethyl-6,7,8,9-tetrahydro-4-(trifluoromethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Coumarin 355 is a derivative of coumarin, a naturally occurring aromatic organic compound. Coumarins are characterized by their benzene ring fused to an α-pyrone ring, which gives them unique chemical properties. Coumarin 355, like other coumarins, is known for its pleasant odor and is used in various applications, including perfumery, pharmaceuticals, and as a fluorescent dye.
準備方法
Synthetic Routes and Reaction Conditions
Coumarin 355 can be synthesized through several well-known organic reactions. Some of the common methods include:
Pechmann Condensation: This involves the reaction of phenols with β-keto esters in the presence of acid catalysts.
Knoevenagel Condensation: This method involves the reaction of aldehydes with active methylene compounds in the presence of a base.
Perkin Reaction: This involves the reaction of aromatic aldehydes with anhydrides in the presence of a base.
Industrial Production Methods
Industrial production of coumarin derivatives often involves large-scale synthesis using the above-mentioned methods. The choice of method depends on the desired yield, purity, and cost-effectiveness. Catalysts and reaction conditions are optimized to ensure maximum efficiency and minimal by-products.
化学反応の分析
Types of Reactions
Coumarin 355 undergoes various chemical reactions, including:
Oxidation: Coumarins can be oxidized to form coumarin-3-carboxylic acid.
Reduction: Reduction of coumarins can lead to the formation of dihydrocoumarins.
Substitution: Electrophilic substitution reactions can occur on the benzene ring of coumarins.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products
Oxidation: Coumarin-3-carboxylic acid.
Reduction: Dihydrocoumarins.
Substitution: Halogenated or nitrated coumarins.
科学的研究の応用
Coumarin 355 has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye in various analytical techniques.
Biology: Employed in the study of enzyme activities and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticoagulant effects.
Industry: Used in the production of perfumes and as a flavoring agent.
作用機序
The mechanism of action of coumarin 355 involves its interaction with various molecular targets. In biological systems, coumarins can inhibit the synthesis of vitamin K, which is essential for blood clotting. This property is utilized in anticoagulant drugs like warfarin. Coumarins also exhibit fluorescence, which is used in imaging and analytical applications.
類似化合物との比較
Coumarin 355 can be compared with other coumarin derivatives such as:
Warfarin: An anticoagulant used in medicine.
Esculin: Used in the treatment of hemorrhoids.
4-Methylumbelliferone: Used as a fluorescent marker in biochemical assays.
Uniqueness
Coumarin 355 is unique due to its specific structural modifications that enhance its fluorescence properties, making it particularly useful in imaging and analytical applications.
Conclusion
Coumarin 355 is a versatile compound with significant applications in various fields. Its unique chemical properties and ability to undergo various reactions make it a valuable tool in scientific research and industrial applications.
特性
CAS番号 |
68975-49-5 |
|---|---|
分子式 |
C15H14F3NO2 |
分子量 |
297.27 g/mol |
IUPAC名 |
9-ethyl-4-(trifluoromethyl)-7,8-dihydro-6H-pyrano[3,2-g]quinolin-2-one |
InChI |
InChI=1S/C15H14F3NO2/c1-2-19-5-3-4-9-6-10-11(15(16,17)18)7-14(20)21-13(10)8-12(9)19/h6-8H,2-5H2,1H3 |
InChIキー |
FNGKJWDTEBDTNX-UHFFFAOYSA-N |
正規SMILES |
CCN1CCCC2=CC3=C(C=C21)OC(=O)C=C3C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]urea](/img/structure/B13419964.png)

![Ethyl N-[3-[bis(2-chloroethyl)amino]-N-[N-(4-fluoro-3-phenyl-L-alanyl)glycyl]-3-phenyl-L-alanyl]-L-norvalinate](/img/structure/B13419992.png)



![N,N,N-Trimethyl-3-[[(tridecafluorohexyl)sulfonyl]amino]-1-propanaminium, Inner Salt](/img/structure/B13420023.png)
![Diethyl (2R,3R)-1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate](/img/structure/B13420026.png)






